4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Description
Properties
Molecular Formula |
C9H8ClF3N2 |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
4-chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H8ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h4-5H,1-3H2 |
InChI Key |
QSPNLAXEIZLZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Bucherer-Bergs Reaction Conditions
Reacting 3-trifluoromethylcyclohexanone with urea and ammonium carbonate under hydrothermal conditions (150–200°C, 12–24 h) yields 7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol . This reaction proceeds via a cascade of condensation and cyclization steps, with the trifluoromethyl group pre-installed at the 7-position. Key advantages include:
-
High regioselectivity due to the fixed position of the CF₃ group in the starting ketone.
-
Compatibility with aqueous or alcoholic solvents, simplifying purification.
Chlorination at the 4-Position
The hydroxyl group at position 4 of the tetrahydroquinazoline intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃). This method, adapted from quinoline chlorination protocols, achieves near-quantitative conversion under optimized conditions.
Phosphorus Oxychloride-Mediated Chlorination
Procedure :
-
7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol (1 equiv) is suspended in POCl₃ (5–10 equiv).
-
Catalytic iodine (0.1 equiv) or DMF (1–2 drops) is added to accelerate the reaction.
-
The mixture is refluxed at 110°C for 4–6 h, followed by quenching with ice water.
-
The product, 4-chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline , is extracted with dichloromethane and purified via recrystallization (yield: 75–85%).
Mechanistic Insight :
POCl₃ acts as both a solvent and chlorinating agent, protonating the hydroxyl group to form a leaving group (H₂O), which is displaced by chloride. Iodine enhances electrophilicity by oxidizing intermediate oxonium ions.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Pre-formed tetrahydroquinazolines with electron-withdrawing groups (e.g., nitro) at position 4 can undergo substitution with chlorine. However, this method is less efficient for saturated rings due to reduced aromaticity.
Direct Trifluoromethylation Post-Cyclization
While challenging, late-stage trifluoromethylation using reagents like Umemiya’s reagent (CF₃SO₂Na) or photoredox catalysis has been explored. These methods face limitations in regioselectivity and require directing groups.
Characterization and Analytical Data
Synthetic batches are validated using:
-
¹H/¹³C NMR : Distinct signals for CF₃ (δ ~120–125 ppm in ¹³C, quartets due to J-C-F coupling) and Cl (absence of OH peak).
-
Mass Spectrometry : Molecular ion peaks matching m/z 251.06 (M+H⁺ for C₁₀H₁₀ClF₃N₂).
-
Melting Point : 148–150°C (consistent with tetrahydroquinazoline derivatives).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bucherer-Bergs + POCl₃ | 80–85 | ≥98 | High regioselectivity, scalable | Requires harsh conditions (POCl₃) |
| Nucleophilic Substitution | 50–60 | 90–95 | Mild conditions | Low efficiency for saturated rings |
| Late-Stage CF₃ Insertion | 30–40 | 80–85 | Flexibility in timing | Poor regiocontrol, complex setup |
Industrial-Scale Considerations
For bulk synthesis, the Bucherer-Bergs/POCl₃ sequence is preferred due to:
-
Cost-Effectiveness : POCl₃ is inexpensive and widely available.
-
Minimal Byproducts : Chlorination avoids dimerization or over-oxidation.
-
Solvent Recovery : Excess POCl₃ can be distilled and reused.
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have different functional groups attached to the core structure.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydroquinazoline core structure with a chloro group and a trifluoromethyl group. These substituents enhance its chemical reactivity and biological activity. The unique combination of these features contributes to its diverse applications in therapeutic areas.
Anticancer Activity
Research indicates that 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer properties. It functions primarily through the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation.
Case Study:
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline could serve as a lead compound for developing new antimicrobial agents .
Synthesis and Chemical Reactions
The synthesis of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can be achieved through several methods involving various reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of synthesis method affects the yield and purity of the final product .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science due to its unique electronic properties imparted by the trifluoromethyl group. It can be incorporated into polymers or used as a building block for creating advanced materials with specific functionalities.
Case Study:
Research has shown that incorporating 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline into polymer matrices enhances thermal stability and mechanical strength. This property makes it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: This compound shares a similar core structure but lacks the tetrahydroquinazoline ring.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: Another related compound with a methyl group instead of the tetrahydroquinazoline ring.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: This compound has two trifluoromethyl groups and a similar quinoline core.
Uniqueness
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of chlorine and trifluoromethyl groups within a tetrahydroquinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Biological Activity
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : 239.63 g/mol
- CAS Number : 959237-77-5
Research indicates that compounds similar to 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline exhibit inhibitory effects on topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells by preventing proper DNA unwinding and replication.
Anticancer Properties
- Inhibition of Topoisomerase II :
- Induction of Apoptosis :
- Case Studies :
Efficacy Data
| Study Reference | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 5.0 | Topo II inhibition | |
| HCT-116 | 3.5 | Apoptosis induction | |
| HepG2 | 4.0 | Cell cycle arrest |
Research Findings
- Pharmacological Profiling :
- Synergistic Effects :
Q & A
Q. How can the compound’s toxicity profile be assessed preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
